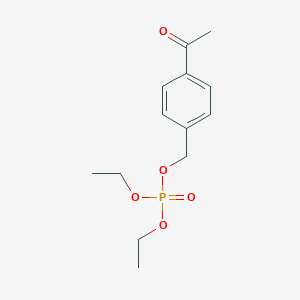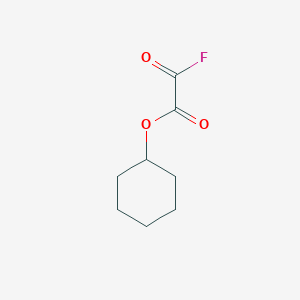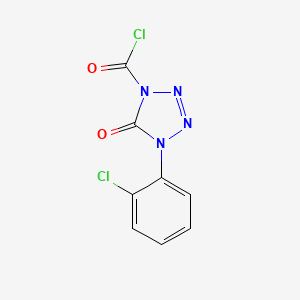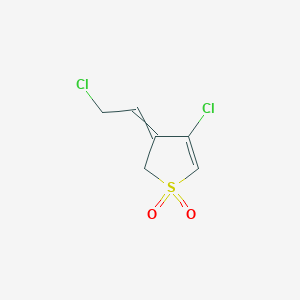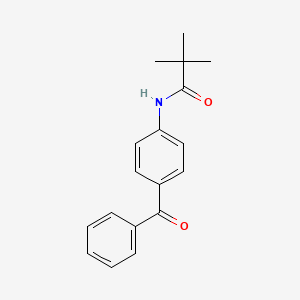
4,8,12,17-Tetraazaicosane-1,20-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,17-Tetraazaicosane-1,20-diamine is a chemical compound with the molecular formula C16H40N6. It is a polyamine, which means it contains multiple amine groups. This compound is of interest in various fields of scientific research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,17-Tetraazaicosane-1,20-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method involves the use of a diamine precursor, which is reacted with an appropriate alkylating agent to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12,17-Tetraazaicosane-1,20-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
4,8,12,17-Tetraazaicosane-1,20-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 4,8,12,17-Tetraazaicosane-1,20-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamine
- 1,5,9,13-Tetraazatridecane-1,13-diamine
- 1,6,11,16-Tetraazahexadecane-1,16-diamine
Uniqueness
4,8,12,17-Tetraazaicosane-1,20-diamine is unique due to its specific chain length and the positioning of its amine groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
143085-73-8 |
|---|---|
Formule moléculaire |
C16H40N6 |
Poids moléculaire |
316.53 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-3-11-19-9-1-2-10-20-13-5-15-22-16-6-14-21-12-4-8-18/h19-22H,1-18H2 |
Clé InChI |
RJHJECDDXKOIBN-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCCNCCCNCCCN)CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
